molecular formula C17H13N3OS2 B2560546 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-68-2

2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B2560546
CAS No.: 379255-68-2
M. Wt: 339.43
InChI Key: JZXOYBQAQBUMRK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde, followed by the addition of a thiol group and a nitrile group under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzothiazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiazole or methoxyphenyl moieties.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-[(4-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-[(3-methylphenyl)amino]-3-sulfanylprop-2-enenitrile

Uniqueness

What sets 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group at the 3-position of the phenyl ring, for example, can enhance its electron-donating ability, potentially affecting its interaction with biological targets and its overall stability.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJRGLJEVMOSPW-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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